Ibrutinib D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibrutinib D5 is a deuterated form of Ibrutinib, a small molecule drug that acts as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The deuterated form, this compound, is often used as an internal standard in bioanalytical methods due to its stability and similar chemical properties to Ibrutinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib D5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The synthetic route generally follows the same steps as the synthesis of Ibrutinib, with the substitution of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ibrutinib D5 undergoes various chemical reactions, including:
Oxidation: Ibrutinib can be oxidized to form its metabolites.
Reduction: Reduction reactions can modify the functional groups in Ibrutinib.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various metabolites of Ibrutinib, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Ibrutinib D5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical methods to quantify Ibrutinib and its metabolites.
Biology: To study the pharmacokinetics and pharmacodynamics of Ibrutinib.
Medicine: In clinical trials to monitor the levels of Ibrutinib in patients.
Industry: For quality control and assurance in the production of Ibrutinib
Mechanism of Action
Ibrutinib D5, like Ibrutinib, exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the BTK enzyme, which plays a crucial role in the B-cell receptor signaling pathway. By blocking this pathway, Ibrutinib prevents the proliferation and survival of malignant B-cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ibrutinib D5 include:
Acalabrutinib: Another BTK inhibitor with higher specificity for BTK.
Zanubrutinib: A next-generation BTK inhibitor with improved bioavailability.
Tirabrutinib: A BTK inhibitor used primarily in Japan.
Orelabrutinib: A BTK inhibitor with reduced off-target effects
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in research and clinical settings .
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-OZUAZJOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.